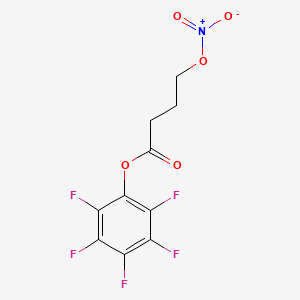

Perfluorophenyl 4-(nitrooxy)butanoate

描述

Perfluorophenyl 4-(nitrooxy)butanoate is an ester derivative featuring a perfluorophenyl group linked via a butanoate spacer to a nitrooxy (-ONO₂) moiety. The perfluorophenyl group is known for its electron-withdrawing effects, enhancing chemical stability and influencing lipophilicity . The nitrooxy group is often associated with nitric oxide (NO) release, suggesting possible biomedical applications as a vasodilator or antimicrobial agent . The ester linker provides conformational flexibility, which may enable self-assembly or modulate reactivity .

属性

分子式 |

C10H6F5NO5 |

|---|---|

分子量 |

315.15 g/mol |

IUPAC 名称 |

(2,3,4,5,6-pentafluorophenyl) 4-nitrooxybutanoate |

InChI |

InChI=1S/C10H6F5NO5/c11-5-6(12)8(14)10(9(15)7(5)13)21-4(17)2-1-3-20-16(18)19/h1-3H2 |

InChI 键 |

PNERJLFIGBYJAE-UHFFFAOYSA-N |

规范 SMILES |

C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CO[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Perfluorophenyl 4-(Pyren-1-yl)butanoate (FPy)

Structure : Replaces the nitrooxy group with a pyrenyl moiety.

Key Properties :

- Exhibits spontaneous symmetry breaking, forming chiral superstructures due to rotational flexibility (θ₁ and θ₂ ≈ ±90°) .

- Applications: Optoelectronic materials, mechanoluminescence, and chiral crystal engineering . Synthesis: Characterized via ¹H/¹³C NMR and ESI-MS, with DFT confirming stable conformers .

2-Formylphenyl 4-(Nitrooxy)butanoate (Compound 19)

Structure : Substitutes perfluorophenyl with a formylphenyl group.

Key Properties :

- Nitrooxy group likely enables NO donation, though applications are unspecified in the evidence .

- Synthesis: Achieved 84% yield via flash chromatography (PE/EtOAc 90:10). ¹H NMR shows distinct peaks for -CH₂ONO₂ (δ 4.61) and -CHO (δ 10.0) .

Perfluorophenyl 4-(Pyridin-2-yldisulfanyl)butanoate (SY035014)

Structure : Features a pyridinyldisulfanyl (-S-S-) group instead of nitrooxy.

Key Properties :

- Disulfide bond introduces redox sensitivity, useful in drug delivery or dynamic covalent chemistry.

- Enhanced stability compared to nitrooxy derivatives due to reduced explosive risk.

Research Findings and Implications

- Conformational Flexibility : FPy’s rotational freedom (θ₁/θ₂ ≈ ±90°) enables chiral self-assembly, a property less likely in nitrooxy analogs due to steric and electronic constraints .

- Synthetic Efficiency : Compound 19’s high yield (84%) suggests nitrooxy esters can be synthesized efficiently, though perfluorophenyl variants may require specialized conditions (e.g., fluorinated solvents) .

- Functional Group Impact: Nitrooxy: Enhances bioactivity (NO release) but poses stability challenges . Perfluorophenyl: Increases thermal/oxidative stability and alters solubility . Disulfide: Introduces redox-responsive behavior, advantageous in controlled release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。